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Compound of Interest

Compound Name: Methyl 2,2-dichloropropionate

Cat. No.: B100798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2,2-dichloropropionate (CAS No. 17640-02-7), a chemical intermediate of interest in various

synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound

identification, purity assessment, and structural elucidation.

Chemical Structure and Properties
Methyl 2,2-dichloropropionate is a halogenated ester with the molecular formula C₄H₆Cl₂O₂

and a molecular weight of 156.99 g/mol .[1] Its structure is characterized by a propionate

backbone with two chlorine atoms attached to the α-carbon.

Molecular Structure:

Caption: Chemical structure of Methyl 2,2-dichloropropionate.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Methyl 2,2-
dichloropropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 Singlet 3H
O-CH₃ (Methoxy

group)

~2.2 Singlet 3H C-CH₃ (Methyl group)

Note: The chemical shift of the methoxy group is influenced by the presence of the two chlorine

atoms on the adjacent carbon.

¹³C NMR (Carbon-13) NMR Data[1]

Chemical Shift (δ) ppm Assignment

167.3 C=O (Carbonyl)

83.8 CCl₂

54.0 O-CH₃

28.9 C-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~1750 Strong C=O Stretch (Ester)

2950-3000 Medium C-H Stretch (Alkyl)

1450, 1380 Medium C-H Bend (Alkyl)

1000-1300 Strong C-O Stretch (Ester)

600-800 Strong C-Cl Stretch

Note: The carbonyl stretching frequency is a prominent and characteristic absorption for this

compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Key Mass Spectral Data (Electron Ionization - EI)[1][2]

m/z Relative Intensity Possible Fragment

156/158/160 Low
[M]⁺ (Molecular ion with

isotopic pattern for 2 Cl)

121/123 High [M - Cl]⁺

97/99 High [M - COOCH₃]⁺

59 Medium [COOCH₃]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic M, M+2, and M+4

peaks for chlorine-containing fragments.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.
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NMR Spectroscopy
A sample of Methyl 2,2-dichloropropionate is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H).

Sample Preparation

Dissolve ~10-20 mg in ~0.7 mL CDCl₃ with TMS

Transfer to 5 mm NMR tube

Instrumental Analysis

Insert sample into spectrometer

Acquire ¹H and ¹³C NMR spectra

Data Processing

Fourier Transform

Phase and baseline correction

Integration and peak picking

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and analysis.

IR Spectroscopy
A drop of neat Methyl 2,2-dichloropropionate is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in

the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of

4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample

analysis.
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Sample Preparation

Record background spectrum of clean salt plates Place a drop of neat liquid between two salt plates

Instrumental Analysis

Mount plates in spectrometer

Acquire IR spectrum (4000-400 cm⁻¹)

Data Processing

Background subtraction

Peak labeling

Click to download full resolution via product page

Caption: Workflow for liquid sample IR analysis.

Mass Spectrometry
A dilute solution of Methyl 2,2-dichloropropionate in a volatile organic solvent (e.g., methanol

or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or

through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and ionized,

commonly using electron ionization (EI). The resulting ions are separated based on their mass-

to-charge ratio (m/z) by a mass analyzer and detected.
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Sample Preparation

Prepare a dilute solution in a volatile solvent

Inject into GC-MS or direct inlet

Sample Introduction

Electron Ionization (EI)

Ionization

Separate ions by m/z ratio

Mass Analysis

Generate Mass Spectrum

Detection

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry analysis.

Data Interpretation and Significance
The presented spectroscopic data provides a detailed "fingerprint" of Methyl 2,2-
dichloropropionate. The ¹H and ¹³C NMR data confirm the presence of the methyl and

methoxy groups and the quaternary carbon bearing two chlorine atoms. The IR spectrum

clearly indicates the presence of the ester functional group and carbon-chlorine bonds. The

mass spectrum provides the molecular weight and a characteristic fragmentation pattern that

can be used for identification and to infer structural features. Together, these data are
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invaluable for confirming the identity and purity of Methyl 2,2-dichloropropionate in research

and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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